![molecular formula C13H19F3N2O3 B14889562 tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is a complex organic compound that features a bicyclic structure with a trifluoroacetyl group and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the trifluoroacetyl group: This step involves the acylation of the bicyclic core with trifluoroacetic anhydride in the presence of a base such as pyridine.
Protection of the amine groups: The final step involves the protection of the amine groups with a Boc protecting group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Amines in the presence of a base like triethylamine in an aprotic solvent such as DCM.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoroacetyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry
In the industrial sector, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The Boc protecting group ensures the stability of the compound during these interactions, preventing premature degradation.
Comparación Con Compuestos Similares
Similar Compounds
(1S,6S)-7-Boc-3-(acetyl)-3,7-diazabicyclo[4.2.0]octane: Similar structure but lacks the trifluoroacetyl group.
(1S,6S)-7-Boc-3-(benzoyl)-3,7-diazabicyclo[4.2.0]octane: Contains a benzoyl group instead of the trifluoroacetyl group.
Uniqueness
The presence of the trifluoroacetyl group in (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane imparts unique electronic and steric properties, making it more reactive and selective in certain chemical reactions compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C13H19F3N2O3 |
|---|---|
Peso molecular |
308.30 g/mol |
Nombre IUPAC |
tert-butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-8-6-17(5-4-9(8)18)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Clave InChI |
GKVHTCBLYVTKIK-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCN(C2)C(=O)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C1CCN(C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


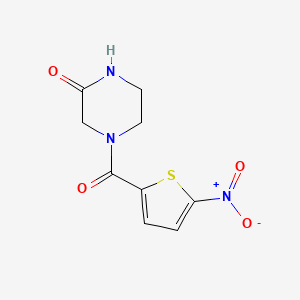

![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
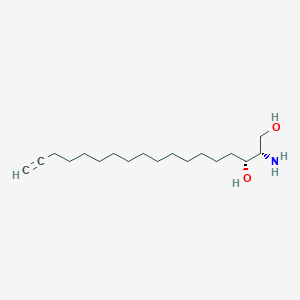

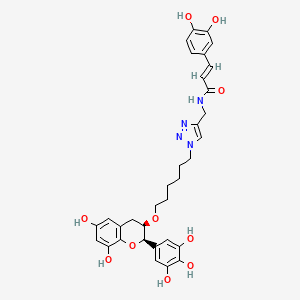
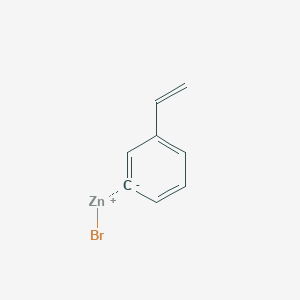
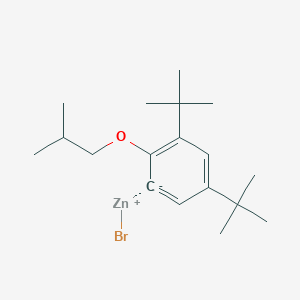

![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)

